molecular formula C15H14O4 B1660114 2-Methoxy-6-phenylmethoxybenzoic acid CAS No. 71752-90-4

2-Methoxy-6-phenylmethoxybenzoic acid

Cat. No. B1660114
CAS RN: 71752-90-4
M. Wt: 258.27
InChI Key: BWUUXDQPNHVBLA-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenylmethoxybenzoic acid , also known as o-Anisic acid , is an organic compound with the chemical formula C₈H₈O₃ . It belongs to the class of phenolic acids and is characterized by its aromatic ring structure with methoxy (–OCH₃) and phenyl (–C₆H₅) substituents. The compound is a white crystalline solid, sparingly soluble in water, and commonly used in various applications .


Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is through the condensation of benzaldehyde with guaiacol (2-methoxyphenol) using an acylation reaction. The resulting product undergoes further transformations to yield the target compound .


Molecular Structure Analysis

The molecular formula of this compound is C₈H₈O₃ , and its structure consists of a benzene ring with a methoxy group (–OCH₃) at position 2 and a phenylmethoxy group (–C₆H₅OCH₃) at position 6. The 3D structure reveals the spatial arrangement of these substituents around the central benzene ring .

Mechanism of Action

  • Biological Activities : Further research is needed to elucidate its specific targets and pathways .

properties

IUPAC Name

2-methoxy-6-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-8-5-9-13(14(12)15(16)17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUUXDQPNHVBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277687
Record name 2-Methoxy-6-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71752-90-4
Record name 2-Methoxy-6-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71752-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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